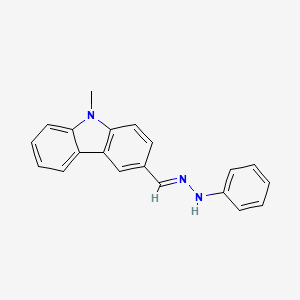
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone, also known as MCCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of carbazole, which is a heterocyclic aromatic compound commonly found in nature. MCCP has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone involves the formation of a complex between the compound and the metal ion. This complex can then be detected using fluorescence spectroscopy, allowing for the quantification of metal ions in biological samples.
Biochemical and Physiological Effects:
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone has been shown to have minimal biochemical and physiological effects, making it a valuable tool for scientific research. The compound has been shown to be non-toxic and non-cytotoxic, indicating that it can be used in a wide range of biological applications without causing harm to cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone in laboratory experiments include its high selectivity for metal ions, its low toxicity, and its ease of synthesis. However, one limitation of using 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone is its relatively low quantum yield, which can limit its sensitivity in detecting metal ions.
Orientations Futures
There are several future directions for research involving 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone. One potential application is the use of 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone as a fluorescent probe for the detection of metal ions in living cells. Additionally, 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone could be used in the development of new sensors for the detection of environmental pollutants. Further research is needed to explore these and other potential applications of 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone in scientific research.
Méthodes De Synthèse
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone can be synthesized through several methods, including the reaction of 9-methylcarbazole-3-carbaldehyde with phenylhydrazine in the presence of an acid catalyst. Another method involves the reaction of 9-methylcarbazole-3-carbaldehyde with phenylhydrazine in the presence of a base catalyst. These methods have been optimized to yield high purity 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone for scientific research applications.
Applications De Recherche Scientifique
9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone has been extensively studied for its potential applications in scientific research. One of the most significant applications is its use as a fluorescent probe for the detection of metal ions. 9-methyl-9H-carbazole-3-carbaldehyde phenylhydrazone has been shown to selectively bind to metal ions such as copper, nickel, and zinc, making it a valuable tool for detecting these ions in biological samples.
Propriétés
IUPAC Name |
N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-23-19-10-6-5-9-17(19)18-13-15(11-12-20(18)23)14-21-22-16-7-3-2-4-8-16/h2-14,22H,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCLQCCSZZPMMA-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9H-carbazole-3-carboxaldehyde phenylhydrazone | |
CAS RN |
36132-18-0 |
Source


|
| Record name | 9H-Carbazole-3-carboxaldehyde, 9-methyl-, phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036132180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)


![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)
![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)